molecular formula C22H16N2O2S B11688235 N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B11688235
M. Wt: 372.4 g/mol
InChI Key: VVIALCHLBMTDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-methyl-2-formylbenzoic acid under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with xanthene-9-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups attached.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can bind to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
  • 2-(1H-benzimidazol-2-ylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene moiety, which imparts distinct optical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development. Additionally, its ability to inhibit specific enzymes sets it apart from other benzothiazole derivatives .

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H16N2O2S/c1-13-10-11-16-19(12-13)27-22(23-16)24-21(25)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25)

InChI Key

VVIALCHLBMTDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.